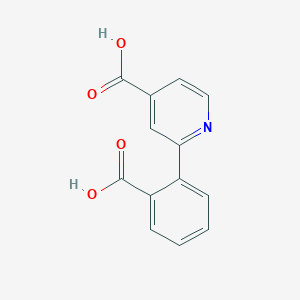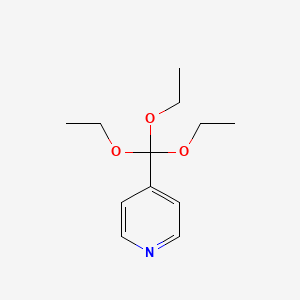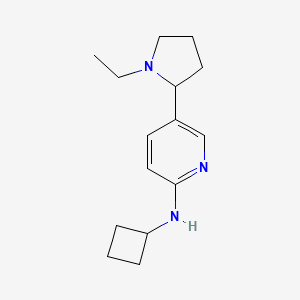
1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of piperidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(Piperidin-3-yl)-1H-1,2,3-Triazol-4-carbonsäure beinhaltet typischerweise die Cycloadditionsreaktion zwischen Aziden und Alkinen, bekannt als Huisgen-1,3-dipolare Cycloaddition. Diese Reaktion wird häufig durch Kupfer (Cu(I)) katalysiert, um den Triazolring zu bilden. Die Piperidin-Einheit kann durch verschiedene Synthesestrategien eingeführt werden, einschließlich nukleophiler Substitution oder reduktiver Aminierung.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann kontinuierliche Fließsynthesetechniken umfassen, um die Ausbeute und Effizienz zu verbessern. Die Verwendung robuster Katalysatoren und optimierter Reaktionsbedingungen, wie z. B. Temperatur- und Druckregelung, sind für die großtechnische Produktion von entscheidender Bedeutung.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-(Piperidin-3-yl)-1H-1,2,3-Triazol-4-carbonsäure durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Der Triazolring kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Piperidinring modifizieren und zu verschiedenen hydrierten Produkten führen.
Substitution: Sowohl der Piperidin- als auch der Triazolring können Substitutionsreaktionen mit verschiedenen Elektrophilen und Nucleophilen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Triazol-N-Oxiden führen, während die Reduktion verschiedene Piperidinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-3-yl)-1H-1,2,3-Triazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als vielseitiger Baustein für die Synthese komplexer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird bei der Entwicklung von Enzyminhibitoren und Rezeptormodulatoren eingesetzt.
Medizin: Sie hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Krebs, bakteriellen Infektionen und neurologischen Erkrankungen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften, wie z. B. Polymeren und Katalysatoren, eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-(Piperidin-3-yl)-1H-1,2,3-Triazol-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Der Triazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit Zielproteinen ausbilden, während die Piperidin-Einheit die Bindungsaffinität und Spezifität erhöhen kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und zu verschiedenen biologischen Effekten führen.
Ähnliche Verbindungen:
- 1-(Piperidin-4-yl)-1H-1,2,3-Triazol-4-carbonsäure
- 1-(Piperidin-3-yl)-1H-1,2,3-Triazol-5-carbonsäure
- 1-(Piperidin-3-yl)-1H-1,2,4-Triazol-4-carbonsäure
Einzigartigkeit: 1-(Piperidin-3-yl)-1H-1,2,3-Triazol-4-carbonsäure ist einzigartig aufgrund ihres spezifischen Substitutionsschemas, das ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Position des Piperidinrings und der Carbonsäuregruppe kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der Verbindung erheblich beeinflussen und sie zu einem wertvollen Gerüst für die Arzneimittelforschung und -entwicklung machen.
Wirkmechanismus
The mechanism of action of 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine moiety can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(Piperidin-3-yl)-1H-1,2,3-triazole-5-carboxylic acid
- 1-(Piperidin-3-yl)-1H-1,2,4-triazole-4-carboxylic acid
Uniqueness: 1-(Piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring and the carboxylic acid group can significantly affect the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug design and development.
Eigenschaften
Molekularformel |
C8H12N4O2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
1-piperidin-3-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N4O2/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6/h5-6,9H,1-4H2,(H,13,14) |
InChI-Schlüssel |
WZTBJEAOFDAONH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)N2C=C(N=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(5-Chlorobenzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B11813792.png)








